N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine
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Overview
Description
N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C8H9N3S2.
Mechanism of Action
Target of Action
The primary target of N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
this compound inhibits Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to ATP depletion .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway in mycobacteria . By inhibiting Cyt-bd, it disrupts the normal flow of electrons within this pathway, leading to a decrease in ATP production .
Result of Action
The inhibition of Cyt-bd by this compound leads to ATP depletion in Mycobacterium tuberculosis . This disrupts the bacterium’s energy metabolism, which can inhibit its growth and proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression of Cyt-bd-encoding genes can vary between different strains of Mycobacterium tuberculosis, which may affect the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), along with a primary amine . The reaction conditions often involve heating the reactants to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine ring .
Scientific Research Applications
N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-methylthieno[2,3-d]pyrimidin-4-amine
- 4-chlorothieno[2,3-d]pyrimidine
- N-(4-methoxyphenyl)-2-methyl-benzo[4,5]thieno[3,2-d]pyrimidin-4-amine
Uniqueness
N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfanyl group enhances its lipophilicity, allowing it to diffuse more easily into cells and interact with intracellular targets .
Properties
IUPAC Name |
N-methyl-2-methylsulfanylthieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S2/c1-9-7-6-5(3-4-13-6)10-8(11-7)12-2/h3-4H,1-2H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHCNHFIVXEYLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=C1SC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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